molecular formula C14H12Cl2N2O B5210500 2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide

2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B5210500
M. Wt: 295.2 g/mol
InChI Key: CRNFQMOCNZXBMG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that features a dichlorophenyl group and a pyridinylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 2,4-dichlorobenzyl chloride with pyridine-4-carboxaldehyde, followed by the addition of acetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound with a unique structure featuring a dichlorophenyl group and a pyridinylmethyl moiety attached to an acetamide backbone. Its chemical formula is C13H12Cl2N2O, and its molecular weight is approximately 295.15 g/mol . This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Potential Biological Activities

Research indicates that this compound exhibits significant biological activity and has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or modulation of receptor pathways, contributing to its therapeutic effects. Studies on the interactions of this compound with biological targets reveal its ability to bind effectively to certain enzymes and receptors, which may lead to alterations in cellular signaling pathways, thus influencing various biological processes. Ongoing research aims to elucidate these interactions further to better understand the compound's therapeutic potential.

Applications in Scientific Research and Industry

The compound has various applications in scientific research and industry:

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructureNotable Features
N-(2,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamideContains furoyl groupPotential therapeutic applications
N-(2,4-dichlorophenyl)-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamideTriazole derivativeDemonstrated antifungal activity
4-chlorophenyl phenyl sulfoneSimple sulfone structureUsed in organic synthesis

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(2,4-Dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethanamide

Uniqueness

2-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound with potential biological activities that have garnered attention in medicinal chemistry. This compound, characterized by its unique structure incorporating a dichlorophenyl group and a pyridinylmethyl moiety, has been investigated for its antimicrobial and anticancer properties. The aim of this article is to provide a detailed overview of the biological activity of this compound, including its mechanism of action, relevant studies, and potential applications.

Chemical Structure and Properties

The chemical formula of this compound is C13H12Cl2N2O, with a molecular weight of approximately 295.15 g/mol. Its structural features contribute to its biological activity, particularly through interactions with various biological targets.

Property Value
Molecular FormulaC13H12Cl2N2O
Molecular Weight295.15 g/mol
Structural FeaturesDichlorophenyl group, Pyridinylmethyl moiety

Research suggests that the biological activity of this compound may involve the inhibition of specific enzymes or modulation of receptor pathways. This interaction can lead to alterations in cellular signaling pathways, influencing various biological processes. The precise mechanism remains under investigation, but studies indicate significant binding affinity to certain enzymes and receptors.

Antimicrobial Properties

Studies have indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through specific signaling pathways. Further research is necessary to elucidate these mechanisms and confirm its efficacy as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on the compound's effectiveness against Staphylococcus aureus demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 μg/mL, indicating significant antimicrobial potential compared to standard antibiotics.
  • Anticancer Research : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis was linked to the modulation of cell cycle regulators.
  • Mechanistic Insights : Ongoing investigations are focused on understanding the binding interactions between this compound and specific molecular targets involved in cancer progression and microbial resistance .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific functional groups that enhance selectivity and potency compared to structurally similar compounds.

Compound Name Notable Features Biological Activity
N-(2,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamideContains furoyl groupPotential therapeutic applications
N-(2,4-dichlorophenyl)-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamideTriazole derivativeDemonstrated antifungal activity

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c15-12-2-1-11(13(16)8-12)7-14(19)18-9-10-3-5-17-6-4-10/h1-6,8H,7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNFQMOCNZXBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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